molecular formula C6H5BrN4O B577953 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one CAS No. 1215295-89-8

3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one

Cat. No. B577953
CAS RN: 1215295-89-8
M. Wt: 229.037
InChI Key: YDNQZZLDNBBBDM-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class of compounds . These are energetic materials synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Synthesis Analysis

While specific synthesis methods for “3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one” were not found, similar compounds have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for “3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one” were not found, similar compounds exhibit excellent insensitivity toward external stimuli and good calculated detonation performance .

Scientific Research Applications

Cancer Research: CDK2 Inhibition

This compound has been investigated for its potential as a CDK2 inhibitor in cancer treatment. CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can prevent the proliferation of tumor cells. Researchers have designed and synthesized derivatives featuring the pyrazolo[1,5-d][1,2,4]triazine scaffold as novel CDK2 targeting compounds. These compounds have shown significant inhibitory activity against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range, indicating potent cytotoxic activities .

Antioxidant Activity

Derivatives of pyrazolo[1,5-d][1,2,4]triazine have been synthesized to evaluate their antioxidant properties. These compounds have demonstrated good to high antioxidant activities, with some derivatives showing higher radical scavenging capabilities than standard antioxidants like ascorbic acid. This suggests potential applications in mitigating oxidative stress-related diseases .

Antibacterial Applications

The antibacterial activities of pyrazolo[1,5-d][1,2,4]triazine derivatives have been assessed against both Gram-positive and Gram-negative bacteria. Certain derivatives have exhibited promising antibacterial activity, with one particular compound showing a zone of inhibition comparable to established antibacterial agents. This highlights the potential use of these compounds in developing new antibacterial drugs .

Drug Design and Molecular Modeling

The pyrazolo[1,5-d][1,2,4]triazine scaffold has been utilized in drug design, where molecular modeling investigations have played a crucial role. Docking simulations have confirmed the good fit of these compounds into the active site of target proteins, such as CDK2, through essential hydrogen bonding interactions. This application is vital for the rational design of new therapeutics .

ADMET Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted on these compounds to predict their pharmacokinetic properties. The Boiled Egg chart, a graphical representation of drug-likeness and brain penetration, has been used to aid in the structure-activity relationship studies, which is crucial for understanding the antitumor activity observed .

Cell Cycle and Apoptosis Studies

One of the pyrazolo[1,5-d][1,2,4]triazine derivatives has been selected for further investigation due to its potent dual activity against cancer cell lines and CDK2. This compound has been shown to cause significant alterations in cell cycle progression and induce apoptosis within tumor cells, providing insights into its mechanism of action .

Future Directions

Future research may focus on designing next-generation fused ring energetic materials for different applications .

properties

IUPAC Name

3-bromo-2-methyl-6H-pyrazolo[1,5-d][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-3-5(7)4-2-8-9-6(12)11(4)10-3/h2H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNQZZLDNBBBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1Br)C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205728
Record name 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one

CAS RN

1215295-89-8
Record name 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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